Photochemical Product Distribution: 3‑Methyl‑5‑phenyl‑1,2,4‑thiadiazole Diverts the Reaction Pathway Toward Triazine Formation vs. 5‑Phenyl‑1,2,4‑thiadiazole
Under identical irradiation conditions (acetonitrile, 150 min), 3‑methyl‑5‑phenyl‑1,2,4‑thiadiazole (10) partitions photochemical flux very differently from 5‑phenyl‑1,2,4‑thiadiazole (6). Compound 10 diverts a much larger fraction of consumed material into triazine products (combined ~38 % vs. ~6 % for 6) and produces less benzonitrile (50 % vs. 58 %), while also yielding the phototransposed isomer 5‑methyl‑3‑phenyl‑1,2,4‑thiadiazole (~10 %) [1]. This demonstrates that the 3‑methyl group fundamentally alters the fate of the key thiabicyclo[2.1.0]pentene intermediate, favoring ring‑expansion/triazine pathways over simple fragmentation.
| Evidence Dimension | Photoproduct yield distribution (% based on consumed reactant) |
|---|---|
| Target Compound Data | 10: 76% consumption; benzonitrile 50%, 5-methyl-3-phenyl-1,2,4-thiadiazole ~10%, dimethylphenyl-1,3,5-triazine 33%, methyldiphenyl-1,3,5-triazine 5% |
| Comparator Or Baseline | 6 (5-phenyl-1,2,4-thiadiazole): 53% consumption; benzonitrile 58%, 3-phenyl-1,2,4-thiadiazole 18%, phenyl-1,3,5-triazine 4%, diphenyl-1,3,5-triazine 2%, diphenyl-1,2,4-thiadiazole trace |
| Quantified Difference | Triazine products: ~38% (10) vs. 6% (6) – a ~6‑fold increase. Benzonitrile: 50% (10) vs. 58% (6). Reactant consumption: 76% (10) vs. 53% (6) – ~1.4× higher reactivity. |
| Conditions | Acetonitrile solution, 150 min irradiation; yields determined by quantitative GLC and based on moles of reactant consumed. |
Why This Matters
Researchers selecting a 1,2,4‑thiadiazole for photochemical synthesis or mechanistic studies must recognize that the 3‑methyl‑5‑phenyl substitution pattern uniquely biases the reaction toward triazine products, enabling synthetic access to 1,3,5‑triazine derivatives that are inaccessible with the 5‑phenyl or 3‑phenyl analogs.
- [1] Pavlik, J. W.; Changtong, C.; Tsefrikas, V. M. Photochemistry of Phenyl‑Substituted 1,2,4‑Thiadiazoles. 15N‑Labeling Studies. J. Org. Chem. 2003, 68, 4855–4861. View Source
